molecular formula C14H26O2 B14235877 Oct-2-EN-1-YL hexanoate CAS No. 251471-02-0

Oct-2-EN-1-YL hexanoate

Cat. No.: B14235877
CAS No.: 251471-02-0
M. Wt: 226.35 g/mol
InChI Key: KKXAKIPTZJTCKT-UHFFFAOYSA-N
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Description

Oct-2-EN-1-YL hexanoate: is an organic compound with the molecular formula C12H22O2 . It is an ester formed from the reaction between oct-2-en-1-ol and hexanoic acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-2-EN-1-YL hexanoate typically involves the esterification of oct-2-en-1-ol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The esterification reaction is carried out in the presence of a suitable solvent, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Oct-2-EN-1-YL hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oct-2-EN-1-YL hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-2-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of a fruity aroma. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, releasing the corresponding alcohol and acid .

Comparison with Similar Compounds

Uniqueness: Oct-2-EN-1-YL hexanoate is unique due to its specific double bond configuration and the length of its carbon chain, which contribute to its distinct aroma profile. Its stability and reactivity also make it a valuable compound in various applications .

Properties

CAS No.

251471-02-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

oct-2-enyl hexanoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3

InChI Key

KKXAKIPTZJTCKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCOC(=O)CCCCC

Origin of Product

United States

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